molecular formula C23H31NO7S B11999373 Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate CAS No. 5433-15-8

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B11999373
CAS No.: 5433-15-8
M. Wt: 465.6 g/mol
InChI Key: AMCFRLYHGIADQW-UHFFFAOYSA-N
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Description

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is a complex organic compound with the molecular formula C23H31NO7S. This compound is known for its unique structural features, which include a benzoate ester, a sulfonamide group, and a diethoxy-hydroxypropyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,3-diethoxy-2-hydroxypropyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The ester and hydroxyl groups may also play a role in binding to proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate
  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
  • Methyl 2-hydroxy-4-{2-hydroxy-3-[3-hydroxy-4-(methoxycarbonyl)phenoxy]propoxy}benzoate

Uniqueness

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is unique due to its combination of a benzoate ester, sulfonamide group, and diethoxy-hydroxypropyl moiety. This combination imparts distinct chemical properties, making it valuable in various research applications.

Properties

CAS No.

5433-15-8

Molecular Formula

C23H31NO7S

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl 4-[(3,3-diethoxy-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C23H31NO7S/c1-5-29-22(26)18-10-12-19(13-11-18)24(16-21(25)23(30-6-2)31-7-3)32(27,28)20-14-8-17(4)9-15-20/h8-15,21,23,25H,5-7,16H2,1-4H3

InChI Key

AMCFRLYHGIADQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)O)OCC

Origin of Product

United States

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